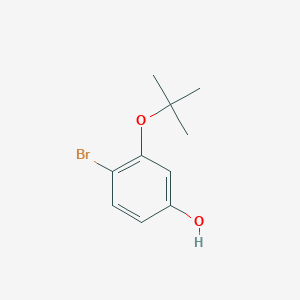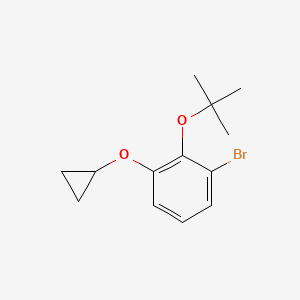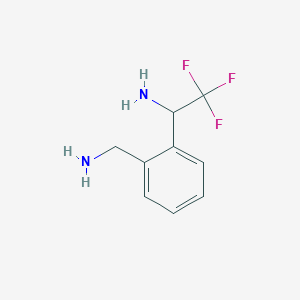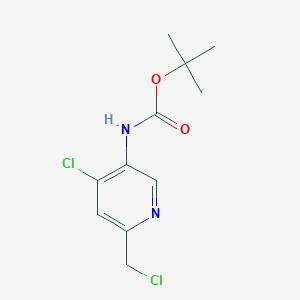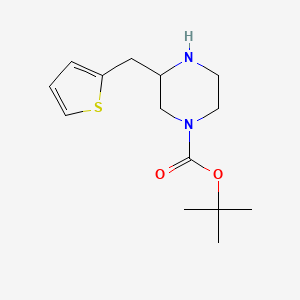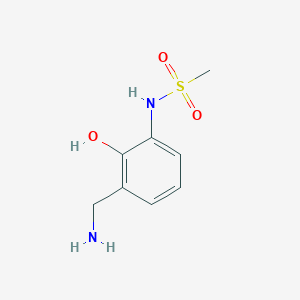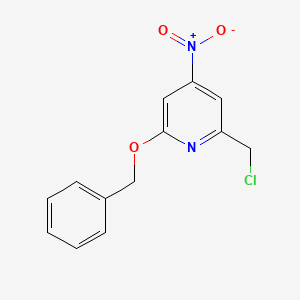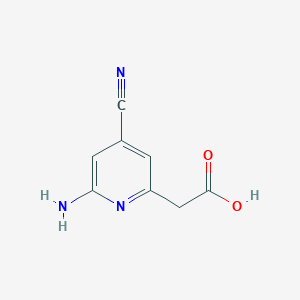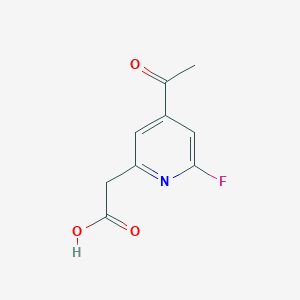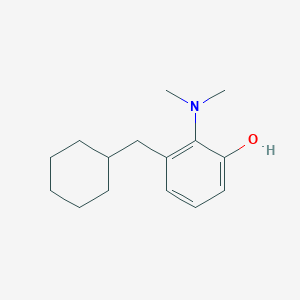
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the formylation of phenol derivatives. One method involves using formamidine acetate and acetic anhydride, which allows for the formylation of phenol derivatives without requiring high temperatures or the addition of strong acids or bases . This method can produce mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and efficiency while maintaining the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives with different oxidation states.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced cyclohexylmethyl compounds, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving phenol derivatives and their biological activities.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The dimethylamino group can also interact with biological molecules, potentially influencing their behavior and activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol include other phenol derivatives with different substituents, such as:
- 3-Dimethylaminophenol
- 4-(Dimethylamino)phenol
- 3-[1-(Ethylamino)cyclohexyl]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)15-13(9-6-10-14(15)17)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3 |
Clave InChI |
ZZUBCHBALVJVHK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




